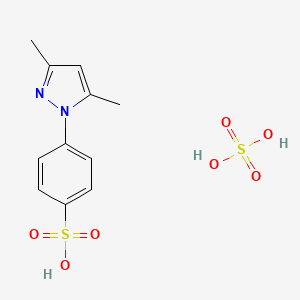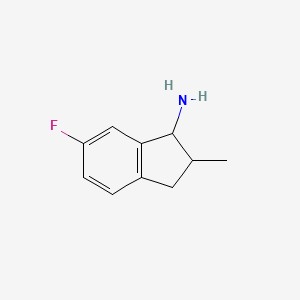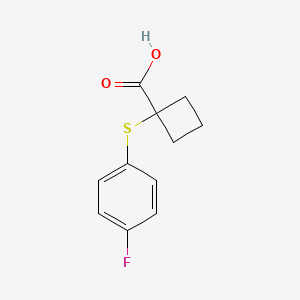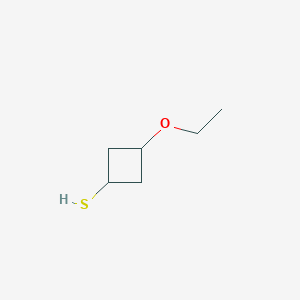
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a dimethylcyclopropyl group. Thiol compounds are known for their distinctive odors and their reactivity due to the presence of the sulfur-hydrogen bond.
准备方法
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be achieved through various methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarbinol with thionyl chloride to form the corresponding chlorinated intermediate, which is then treated with sodium hydrosulfide to yield the desired thiol compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiol groups can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Addition: Thiol-ene reactions, where the thiol group adds to alkenes, are also common.
科学研究应用
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiol compounds are often used in the study of enzyme mechanisms and protein structures due to their ability to form disulfide bonds.
Medicine: Research into thiol compounds includes their potential use as antioxidants and their role in redox biology.
Industry: Thiol compounds are used in the production of polymers and as additives in lubricants and fuels.
作用机制
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol primarily involves its thiol group. Thiols can act as nucleophiles, participating in various chemical reactions. They can also form disulfide bonds, which are crucial in maintaining the structural integrity of proteins. In biological systems, thiols play a role in redox reactions, acting as reducing agents and protecting cells from oxidative damage .
相似化合物的比较
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be compared with other thiol compounds such as:
1,2-Ethanedithiol: This compound has two thiol groups and is used in the synthesis of dithiolanes and dithianes.
Ethanethiol: A simpler thiol with a single thiol group, used as an odorant in natural gas.
1,3-Propanedithiol: Similar to 1,2-ethanedithiol but with a three-carbon chain, used in the synthesis of cyclic sulfides.
This compound is unique due to its cyclopropyl group, which imparts different steric and electronic properties compared to linear thiols. This uniqueness can influence its reactivity and the types of reactions it undergoes.
属性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC 名称 |
1-(2,2-dimethylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C7H14S/c1-5(8)6-4-7(6,2)3/h5-6,8H,4H2,1-3H3 |
InChI 键 |
YBQXQLKTDDQOQI-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CC1(C)C)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)



![3-{Bicyclo[2.2.2]octan-2-yl}-3-oxopropanal](/img/structure/B13072163.png)
![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)





![4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
